Arbutamine
Overview
Description
Arbutamine is a synthetic catecholamine with significant cardiovascular stimulant properties. It is primarily used to elicit acute cardiovascular responses, similar to those produced by exercise, to aid in diagnosing coronary artery disease in patients who cannot exercise adequately . This compound is known for its positive chronotropic (increase in heart rate) and inotropic (increase in force of contraction) effects .
Mechanism of Action
Target of Action
Arbutamine is a synthetic catecholamine that primarily targets β-adrenergic receptors . These receptors play a crucial role in the regulation of heart function, including heart rate and force of contraction .
Mode of Action
This compound interacts with its targets, the β-adrenergic receptors, to elicit positive chronotropic (increase in heart rate) and inotropic (increase in force of contraction) effects . These effects mimic exercise by increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries . The increase in heart rate caused by this compound is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation . In functional assays, this compound is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors .
Pharmacokinetics
It is administered through a closed-loop, computer-controlled drug-delivery system, indicating a controlled and targeted delivery method to elicit acute cardiovascular responses .
Result of Action
The interaction of this compound with β-adrenergic receptors results in increased heart rate, cardiac contractility, and systolic blood pressure . These changes mimic the stress on the heart produced by exercise, aiding in the diagnosis of the presence or absence of coronary artery disease in patients who cannot exercise adequately .
Action Environment
Given that this compound is administered via a controlled drug-delivery system , it can be inferred that this method of administration may help mitigate potential environmental influences.
Biochemical Analysis
Biochemical Properties
Arbutamine interacts with beta-adrenergic receptors in the heart, exhibiting positive chronotropic and inotropic properties . This means that this compound increases the heart rate (chronotropic effect) and the force of heart contractions (inotropic effect) . These effects mimic exercise by increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries .
Cellular Effects
This compound’s interaction with beta-adrenergic receptors influences cell function by increasing heart rate, cardiac contractility, and systolic blood pressure . This increase in heart rate caused by this compound is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with beta-adrenergic receptors . It is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors . The beta-agonist activity of this compound provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure .
Temporal Effects in Laboratory Settings
Given its use in diagnosing coronary artery disease, it is likely that its effects are monitored over time to assess changes in cardiovascular responses .
Metabolic Pathways
This compound is primarily metabolized to methoxythis compound . Another possible metabolite is ketothis compound . The metabolites of this compound appear to have less pharmacological activity and a longer half-life than the parent drug .
Transport and Distribution
Given its interaction with beta-adrenergic receptors, it is likely that it is transported to these receptors located in the heart .
Subcellular Localization
Given its interaction with beta-adrenergic receptors, it is likely localized to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arbutamine involves the reductive amination coupling of norepinephrine with 4-(4-benzyloxyphenyl)butanal . The process includes protecting the aminoalcohol group using trimethylsilyl chloride to prevent the formation of undesired byproducts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process is optimized to minimize byproducts and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Arbutamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Arbutamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study catecholamine behavior and reactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in stress testing for diagnosing coronary artery disease
Industry: Utilized in the development of cardiovascular drugs and diagnostic agents.
Comparison with Similar Compounds
Dobutamine: Another synthetic catecholamine used for cardiac stress testing.
Isoproterenol: A non-selective beta-adrenergic agonist used for similar purposes.
Comparison:
Arbutamine vs. Dobutamine: this compound provides a higher degree of chronotropic stimulation, making it more effective in certain stress testing scenarios.
This compound vs. Isoproterenol: this compound retains some alpha receptor activity, resulting in less hypotension compared to isoproterenol.
This compound’s unique balance of beta-adrenergic receptor selectivity and its ability to mimic exercise-induced cardiac stress make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWWTKISYTTBL-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155908 | |
Record name | Arbutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arbutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.42e-02 g/L | |
Record name | Arbutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Arbutamine is a synthetic catecholamine with positive chronotropic and inotropic properties. The chronotropic (increase in heart rate) and inotropic (increase in force of contraction) effects of arbutamine serve to mimic exercise by increasing cardiac work (producing stress) and provoke myocardial ischemia in patients with compromised coronary arteries. The increase in heart rate caused by arbutamine is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation. In functional assays, arbutamine is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors. The beta-agonist activity of arbutamine provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure. The degree of hypotension that occurs for a given chronotropic activity is less with arbutamine than, for example, with isoproterenol because alpha receptor activity is retained. | |
Record name | Arbutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
128470-16-6 | |
Record name | (-)-Arbutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128470-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arbutamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arbutamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01102 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Arbutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARBUTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07L15YAEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Arbutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.